molecular formula C30H52O4 B1242838 Protopanaxatriol CAS No. 1453-93-6

Protopanaxatriol

Katalognummer B1242838
CAS-Nummer: 1453-93-6
Molekulargewicht: 476.7 g/mol
InChI-Schlüssel: SHCBCKBYTHZQGZ-DLHMIPLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of protopanaxatriol involves the hydroxylation of protopanaxadiol. This reaction is catalyzed by the enzyme cytochrome P450 CYP716A53v2, which specifically adds a hydroxyl group to protopanaxadiol, converting it into this compound. This process is an essential part of the ginsenoside biosynthesis pathway in Panax ginseng, indicating the complex enzymatic machinery involved in the production of these bioactive compounds (Han et al., 2012).

Molecular Structure Analysis

This compound has a unique molecular structure characterized by its tetracyclic triterpene backbone. The structural elucidation of this compound and its glycosides has been achieved through advanced spectroscopic methods, including NMR and MS analyses. These studies have provided detailed insights into the molecular framework of this compound and its derivatives, highlighting the significance of specific functional groups in mediating biological activity (Teng et al., 2002).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including glycosylation and oxidation, leading to the formation of diverse ginsenoside compounds. These reactions are facilitated by enzymes such as glycosyltransferases and cytochrome P450s, which introduce sugar moieties and functional groups, respectively, into the this compound molecule. The resultant ginsenosides exhibit a wide range of pharmacological properties, underlining the chemical versatility of this compound as a core scaffold (Zhang et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility and crystallinity, play a crucial role in its biological efficacy and application. Techniques like liquid chromatography and mass spectrometry have been employed to analyze these properties, providing insights into the behavior of this compound in biological systems. Enhancing the solubility of this compound through complexation with cyclodextrins has been shown to improve its bioavailability, indicating the importance of physical properties in the therapeutic application of ginsenosides (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, are fundamental to its role in ginsenoside biosynthesis and its pharmacological activities. Studies have explored the reactivity of this compound with various enzymes, revealing its potential to be transformed into a plethora of ginsenoside molecules with diverse biological functions. These investigations into the chemical behavior of this compound underscore its significance as a precursor in ginsenoside biosynthesis and as a compound with therapeutic potential (Oh et al., 2015).

Wissenschaftliche Forschungsanwendungen

Behandlung der Colitis ulcerosa

Protopanaxatriol-Saponine (PTS) haben bei Mäusen schützende Wirkungen auf die Colitis ulcerosa (CU) gezeigt . In einer Studie wurde ein CU-Modell bei Mäusen induziert, indem die Mäuse 3,5%ige Dextransulfat-Natrium-Lösung (DSS) frei trinken konnten, und metabolomische Methoden auf der Basis von UPLC-Q-TOF-MS wurden angewendet, um die therapeutische Wirkung und den Schutzmechanismus von PTS bei der Behandlung von CU zu untersuchen . Die Ergebnisse zeigten, dass PTS die Verkürzung des Kolons und die pathologischen Schäden signifikant verhindern und die abnormalen Veränderungen der physiologischen und biochemischen Parameter bei CU-Mäusen lindern konnten .

Entzündungshemmende Aktivität

PTS hat eine signifikante entzündungshemmende Aktivität gezeigt. Es wurde festgestellt, dass es proinflammatorische Zytokine wie TNF-α, IL-6 und IL-1 im Serum sowie MPO und NO im Kolon reguliert . Dies deutet darauf hin, dass PTS ein potenzielles natürliches Mittel für die Behandlung von entzündlichen Erkrankungen sein könnte.

Behandlung von zerebraler Ischämie/Reperfusionsschädigung

This compound (PPT) hat sowohl in vitro als auch in vivo neuroprotektive Wirkungen auf zerebrale Ischämie/Reperfusionsschäden gezeigt . In einer Studie wurden ein Sauerstoff-Glucose-Deprivations-(OGD)-PC12-Zellmodell und ein Modell der mittleren Hirnarterienverschluss/Reperfusion (MCAO/R) etabliert, um die neuroprotektiven Wirkungen von PPT zu evaluieren . Die Ergebnisse zeigten, dass PPT die Spiegel von LDH, MDA, SOD, TNF-α und IL-6 Faktoren in OGD-PC12 Zellen in vitro signifikant regulieren konnte .

Antioxidatives Mittel

Reaktive Sauerstoffspezies (ROS) verursachen Protein- und DNA-Schäden und induzieren weitere pathologische Veränderungen, wie z. B. Herzinsuffizienz . This compound hat potenzielle ROS-Scavenging-Effekte gezeigt und wird als antioxidatives Mittel eingesetzt .

Regulierung der metabolischen Dysfunktion

PTS konnte die metabolische Dysfunktion von CU-Mäusen signifikant hemmen, indem es die abnormalen Veränderungen von 29 Metaboliten umkehrte und elf Stoffwechselwege regulierte . Dies deutet darauf hin, dass PTS ein potenzielles natürliches Mittel für die Behandlung von metabolischen Dysfunktionen sein könnte.

Reduktion des neurologischen Defizitscores

PPT kann den neurologischen Defizitscore und das Infarktvolume des Hirngewebes bei Ratten reduzieren, die Integrität der Blut-Hirn-Schranke wiederherstellen, pathologische Schäden reduzieren und TNF-α, IL-1β, IL-6, MDA und SOD Faktoren regulieren . Dies deutet darauf hin, dass PPT als neuartiges natürliches Mittel für die Behandlung von MCAO/R dienen könnte.

Wirkmechanismus

Protopanaxatriol, also known as 20®-Protopanaxatriol, is a bioactive compound found in Panax ginseng and Panax notoginseng . This compound has been the subject of numerous studies due to its diverse pharmacological effects.

Target of Action

This compound primarily targets the P53 protein . P53 is a tumor suppressor protein that plays a crucial role in preventing cancer formation . It does this by regulating a broad network of signaling pathways .

Mode of Action

This compound interacts with its target, the P53 protein, by directly targeting adjacent regions of the P53 DNA-binding pocket . This interaction promotes the stability of P53-DNA interactions, which further induces a series of changes at the omics level .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates 19 biomarkers involving five metabolic pathways, including amino acid metabolism, arachidonic acid metabolism, sphingolipid metabolism, and glycerophospholipid metabolism . These pathways play a significant role in various biological processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, studies on similar compounds, such as Ginsenoside Re, suggest that these compounds are quickly absorbed in the gastrointestinal tract and are quickly cleared from the body

Result of Action

This compound has been shown to have significant therapeutic effects. For example, it has been found to have neuroprotective effects in vitro and in vivo . It can significantly regulate the levels of LDH, MDA, SOD, TNF-α, and IL-6 factors in OGD-PC12 cells in vitro . Additionally, it can reduce the neurological deficit score and infarct volume of brain tissue in rats .

Zukünftige Richtungen

Protopanaxatriol (PPT) can alleviate cognitive deficits in an AlCl3-induced AD zebrafish model in Y and T maze tests and increase the HUC expression of the telencephalon . Therefore, PPT might be a potential candidate to treat AD-related cognitive decline via enhancing endogenous neurogenesis .

Eigenschaften

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBCKBYTHZQGZ-DLHMIPLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1453-93-6
Record name Protopanaxatriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protopanaxatriol
Reactant of Route 2
Protopanaxatriol
Reactant of Route 3
Protopanaxatriol
Reactant of Route 4
Protopanaxatriol
Reactant of Route 5
Protopanaxatriol
Reactant of Route 6
Protopanaxatriol

Q & A

Q1: What is protopanaxatriol (PPT)?

A: this compound (PPT) is a bioactive triterpenoid aglycone and a primary constituent of ginseng saponins, notably found in Panax ginseng and Panax notoginseng [, , ]. It is categorized as a dammarane-type triterpene.

Q2: How does this compound differ from protopanaxadiol?

A: Both are aglycones of ginsenosides, but they differ in their chemical structures. This compound possesses a hydroxyl group at the C-6 position, while protopanaxadiol lacks this group []. This structural difference contributes to their differing pharmacological activities [].

Q3: How is this compound formed in ginseng?

A: this compound is formed from protopanaxadiol through a hydroxylation reaction catalyzed by protopanaxadiol 6-hydroxylase, a cytochrome P450 enzyme (CYP716A53v2) []. This enzymatic step is crucial in the biosynthesis of dammarane-type triterpene aglycones in ginseng.

Q4: What is the role of intestinal bacteria in the activity of this compound?

A: Orally ingested ginsenosides, including those belonging to the this compound group, are not directly absorbed. Instead, they undergo deglycosylation by intestinal bacteria [, ]. This process converts this compound-type ginsenosides into PPT, which possesses enhanced pharmacological effects compared to its precursor ginsenosides [, ].

Q5: What is the relationship between this compound and ginsenoside F1?

A: Ginsenoside F1 is a direct metabolite of this compound-type ginsenosides, formed through the action of bacterial enzymes in the intestine [, ]. Ginsenoside F1 can be further metabolized into PPT.

Q6: Can this compound be produced through microbial transformation?

A: Yes, studies have demonstrated the successful production of this compound from protopanaxadiol using microbial transformation with the fungus Mucor spinosus []. This method offers a potential alternative route for PPT production.

Q7: How does this compound affect melanin synthesis?

A: this compound exhibits antimelanogenic effects by inhibiting the pCREB–MITF–tyrosinase signaling pathway in melanocytes []. It achieves this by suppressing the expression of genes responsible for melanin production, including tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.

Q8: What is the mechanism of action of this compound in preventing obesity?

A: Although this compound does not directly inhibit pancreatic lipase activity, it has been shown to prevent obesity, fatty liver, and hypertriglyceridemia in mice fed a high-fat diet []. The exact mechanism of this anti-obesity effect is still under investigation.

Q9: How does this compound interact with the glucocorticoid receptor (GR)?

A: Research suggests that this compound acts as a selective glucocorticoid receptor agonist, exhibiting potential dissociative GR activity []. This means it can activate some but not all GR functions. It suppresses nuclear factor-kappa beta activity in GR-positive cells but does not demonstrate transactivation activity.

Q10: What are the potential benefits of this compound in treating Type II diabetes?

A: Studies indicate that this compound might have therapeutic potential for Type II diabetes due to its ability to activate PPARγ [, ]. By activating PPARγ, PPT could improve insulin sensitivity and glucose metabolism, potentially mitigating diabetes symptoms.

Q11: What is the role of this compound in mitigating myocardial injury?

A: Studies show that PPT and its epimer, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol (PTD1), protect against myocardial ischemic injury []. They achieve this by enhancing antioxidant defenses in heart tissues, reducing markers of cardiac damage, and improving the structural integrity of the heart following injury.

Q12: How does this compound affect the immune system?

A: this compound-type ginsenosides, including PPT, exhibit immunomodulatory effects, specifically influencing the balance of Type 1 and Type 2 cytokines []. While some PPT-type ginsenosides induce a Type 1 response, others promote a Type 2 response, highlighting the complex immunomodulatory activity of this compound class.

Q13: Can this compound be used to combat multi-drug resistance (MDR) in cancer treatment?

A: Research suggests that PPT and other this compound-type ginsenosides show promise as potential MDR modulators in cancer therapy []. They demonstrate inhibitory activity against MDR, suggesting a potential role in enhancing the efficacy of conventional chemotherapy drugs.

Q14: Does this compound demonstrate anti-tumor activity?

A: Yes, both in vitro and in vivo studies indicate that PPT exhibits anti-tumor effects [, ]. It can directly inhibit tumor cell growth and also enhance the cytotoxic activity of natural killer (NK) cells against tumor cells, contributing to its anti-cancer properties.

Q15: What is the significance of the fatty acid conjugation of this compound?

A: Following oral administration, PPT undergoes rapid esterification with fatty acids, forming esterified PPT (EM4) []. This metabolic transformation enhances its accumulation in various tissues and significantly enhances its ability to stimulate NK cell-mediated tumor lysis.

Q16: Does this compound affect the central nervous system?

A: Yes, PPT and its metabolites have shown potential in alleviating anxiety and depression in mice models []. These effects are thought to be mediated by modulating the gut microbiome and reducing inflammation in the brain.

Q17: What is the role of this compound in hepatic fibrosis?

A: Research suggests that PPT shows promise as a potential therapeutic agent for hepatic fibrosis []. It appears to exert its protective effects by reducing extracellular matrix deposition, suppressing pro-inflammatory cytokines, and modulating signaling pathways involved in inflammation and fibrosis.

Q18: Can this compound protect against particulate matter-induced lung injury?

A: Studies have demonstrated that a this compound-type ginsenoside fraction, Rgx365, which contains PPT, protects against lung injury induced by particulate matter []. It appears to exert these beneficial effects by scavenging reactive oxygen species (ROS), inhibiting inflammatory pathways, and promoting the integrity of lung endothelial cells.

Q19: How is this compound metabolized in vivo?

A: Following oral administration, PPT undergoes various metabolic transformations, including dehydrogenation, hydroxylation, and conjugation with aminoethylsulfonic acid []. The liver and intestinal bacteria play significant roles in PPT metabolism.

Q20: What are the major challenges in utilizing this compound as a therapeutic agent?

A: Despite its promising pharmacological activities, this compound's therapeutic applications are limited by its low bioavailability and rapid metabolism [, ]. Strategies to enhance its stability, solubility, and delivery to target tissues are crucial for its clinical translation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.